molecular formula C7H11BrO2 B2740124 2-Bromo-1-(oxan-3-yl)ethan-1-one CAS No. 1461706-30-8

2-Bromo-1-(oxan-3-yl)ethan-1-one

Cat. No.: B2740124
CAS No.: 1461706-30-8
M. Wt: 207.067
InChI Key: UTAFXIDNWNMWQF-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxan-3-yl)ethan-1-one is an organic compound with the molecular formula C₇H₁₁BrO₂. It is a brominated derivative of ethanone, featuring a bromine atom and an oxan-3-yl group attached to the ethanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(oxan-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(oxan-3-yl)ethan-1-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxan-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(oxan-3-yl)ethan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxan-3-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The carbonyl group can undergo reduction or oxidation, leading to the formation of different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .

Comparison with Similar Compounds

2-Bromo-1-(oxan-3-yl)ethan-1-one can be compared with other brominated ethanone derivatives, such as:

Properties

IUPAC Name

2-bromo-1-(oxan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAFXIDNWNMWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-30-8
Record name 2-bromo-1-(oxan-3-yl)ethan-1-one
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